(S)-2-((((2-(3,5-Dimethoxyphenyl)propan-2-yl)oxy)carbonyl)amino)-4-methylpentanoic acid
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Overview
Description
(S)-2-((((2-(3,5-Dimethoxyphenyl)propan-2-yl)oxy)carbonyl)amino)-4-methylpentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((2-(3,5-Dimethoxyphenyl)propan-2-yl)oxy)carbonyl)amino)-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. The process may include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of the core structure: This involves the construction of the main carbon skeleton through various organic reactions such as aldol condensation, Michael addition, or Grignard reactions.
Introduction of the chiral center: Enantioselective synthesis or chiral resolution techniques are employed to obtain the desired enantiomer.
Deprotection and final modifications: Removal of protecting groups and final adjustments to achieve the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and large-scale chromatography might be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((2-(3,5-Dimethoxyphenyl)propan-2-yl)oxy)carbonyl)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups or other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites.
Hydrolysis: Breaking down of ester or amide bonds in the presence of water and acid/base catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as drug development for specific diseases.
Industry: Utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-((((2-(3,5-Dimethoxyphenyl)propan-2-yl)oxy)carbonyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
®-2-((((2-(3,5-Dimethoxyphenyl)propan-2-yl)oxy)carbonyl)amino)-4-methylpentanoic acid: The enantiomer of the compound, which may have different biological activity.
2-((((2-(3,5-Dimethoxyphenyl)propan-2-yl)oxy)carbonyl)amino)-4-methylpentanoic acid: The racemic mixture containing both enantiomers.
Other analogs: Compounds with similar structures but different substituents or functional groups.
Uniqueness
The uniqueness of (S)-2-((((2-(3,5-Dimethoxyphenyl)propan-2-yl)oxy)carbonyl)amino)-4-methylpentanoic acid lies in its specific chiral configuration and the presence of the 3,5-dimethoxyphenyl group, which may impart unique biological properties compared to its analogs.
Properties
CAS No. |
51219-03-5 |
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Molecular Formula |
C18H27NO6 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H27NO6/c1-11(2)7-15(16(20)21)19-17(22)25-18(3,4)12-8-13(23-5)10-14(9-12)24-6/h8-11,15H,7H2,1-6H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
InChI Key |
SWESSNGDNGMBKK-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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